Acetylhymenograndin

Description

Properties

CAS No. |

72264-72-3 |

|---|---|

Molecular Formula |

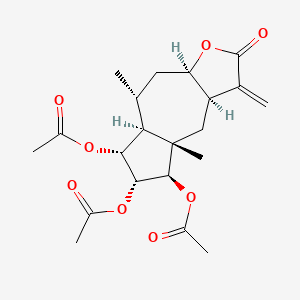

C21H28O8 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C21H28O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9,14-19H,2,7-8H2,1,3-6H3/t9-,14-,15-,16-,17-,18-,19+,21+/m1/s1 |

InChI Key |

MOYXNJHXWIYEQO-KSKIZGMASA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylhymenograndin typically involves the acetylation of hymenograndin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetylhymenograndin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in alcoholic solvents.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound.

Scientific Research Applications

Acetylhymenograndin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Studies explore its therapeutic potential, particularly in the treatment of inflammatory conditions and as an antimicrobial agent.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of acetylhymenograndin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylhymenograndin belongs to the secohelenanolide subclass of sesquiterpene lactones, which are notable for their biological activities and structural diversity. Below is a detailed comparison with its structural analogs, focusing on Hymenosignin (a co-isolated compound) and other related sesquiterpene lactones.

Structural and Stereochemical Differences

Physicochemical Properties

This modification could influence bioavailability and bioactivity.

Key Research Findings

Structural Revision: X-ray analysis of this compound corrected prior stereochemical misinterpretations of its parent compound, hymenograndin, highlighting the necessity of advanced crystallographic techniques in natural product chemistry .

Biosynthetic Insights: The coexistence of this compound and hymenosignin implies a bifurcated biosynthetic route in Hymenoxys insignis, offering a model for studying enzyme specificity in sesquiterpene diversification .

Q & A

Q. How should researchers design experiments to isolate Acetylhymenograndin from natural sources?

To ensure successful isolation, experimental design should include:

- Detailed extraction protocols (e.g., solvent selection, temperature, and duration) tailored to the source material.

- Validation steps using chromatography (HPLC, TLC) and spectroscopic methods (NMR, MS) for purity assessment.

- Documentation of all procedures in the main text or supplementary materials to enable reproducibility .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Provide exhaustive experimental details, including reagent sources, instrument calibration data, and raw datasets.

- Use standardized controls and reference compounds for comparative analysis.

- Adhere to journal guidelines for supplementary materials to share protocols, spectral data, and characterization results .

Q. How can researchers conduct a comprehensive literature review on this compound?

- Utilize specialized chemistry databases (e.g., SciFinder, Reaxys) to identify primary studies.

- Filter results by methodology (e.g., synthesis routes, bioactivity assays) and assess study quality using criteria like sample size and statistical rigor.

- Track citations to resolve contradictions or identify knowledge gaps .

Q. What statistical considerations are critical when reporting this compound results?

- Report measurements with precision aligned with instrument capabilities (e.g., ±0.001 g for analytical balances).

- Define statistical significance thresholds (e.g., p < 0.05) and justify deviations from standard practices.

- Include error bars (e.g., standard deviation) in graphs and detail statistical tests (t-tests, ANOVA) in methods .

Q. How to validate analytical methods for quantifying this compound?

- Perform linearity, accuracy, and precision tests using spiked samples or certified reference materials.

- Validate limits of detection (LOD) and quantification (LOQ) through repeated measurements.

- Cross-validate results with orthogonal techniques (e.g., LC-MS vs. UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can researchers assess heterogeneity in meta-analyses of this compound’s pharmacological effects?

- Calculate heterogeneity metrics such as I² (proportion of total variation due to between-study differences) and H (scaled χ² statistic).

- Use random-effects models to account for variability and subgroup analyses to identify confounding factors (e.g., dosage, model systems) .

Q. What strategies resolve conflicting data in this compound research?

- Conduct sensitivity analyses to evaluate the impact of outlier studies.

- Replicate key experiments under controlled conditions to isolate variables (e.g., purity, solvent effects).

- Apply systematic review frameworks (e.g., PRISMA) to critically appraise study quality and bias .

Q. How to optimize synthesis protocols for this compound derivatives?

- Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature).

- Characterize intermediates and products using hyphenated techniques (e.g., LC-MS/MS) for real-time monitoring.

- Compare yield and efficiency against computational models (e.g., DFT calculations) .

Q. What interdisciplinary approaches enhance this compound research?

- Integrate omics technologies (e.g., metabolomics) to map biosynthetic pathways in source organisms.

- Collaborate with computational chemists to predict bioactivity and optimize pharmacokinetic properties.

- Use machine learning to analyze high-throughput screening data for structure-activity relationships .

Q. How to apply FAIR principles to this compound data management?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.